Structural Configuration: Endo-Isomer Identity vs. Exo-Isomer
The target compound's rigid stereochemistry is its primary differentiator. It is defined as the (3aR,4R,7S,7aS)-hexahydro isomer, chemically named as the Lurasidone Endo KSM-III Impurity [1]. Its primary comparator, the exo-isomer, is chemically defined as (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as Lurasidone USP Related Compound A [2]. This is not a trivial difference; the endo and exo configurations control how these molecules interact with chiral stationary phases in HPLC and how they behave during crystallization.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Endo: (3aR,4R,7S,7aS) |
| Comparator Or Baseline | Exo: (3aR,4S,7R,7aS) |
| Quantified Difference | Configurational isomerism; distinct spatial orientation of the imide ring relative to the norbornane scaffold. |
| Conditions | IUPAC nomenclature and vendor Certificate of Analysis specifications. |
Why This Matters
This structural distinction mandates the procurement of the specific endo-isomer for its designated role as the KSM-III impurity standard; any other isomer will fail a properly validated analytical method for Lurasidone.
- [1] SynZeal. Endo-2,3-Norbornanedicarboximide [Datasheet]. CAS 28871-95-6. View Source
- [2] ChemWhat. Exo-2,3-Norbornanedicarboximide [Datasheet]. CAS 14805-29-9. View Source
